molecular formula C22H21N5O5S B2921567 N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223816-67-8

N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2921567
CAS No.: 1223816-67-8
M. Wt: 467.5
InChI Key: RTVZTWHFEMQQRP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a triazolo[4,3-a]pyrazine derivative characterized by a thioacetamide linker and aryl substituents. Its molecular formula is C21H19N5O3S (MW: 421.5), featuring a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-methoxyphenyl substituent on the triazolopyrazine core .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c1-30-16-6-4-5-15(12-16)26-9-10-27-20(21(26)29)24-25-22(27)33-13-19(28)23-14-7-8-17(31-2)18(11-14)32-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVZTWHFEMQQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the methoxyphenyl and dimethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow chemistry or batch reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The methoxy and dimethoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and stability.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyrazine core is known to interact with nucleic acids and proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes
Target Compound C21H19N5O3S 421.5 3,4-dimethoxyphenyl; 3-methoxyphenyl Potential DPP-IV inhibition
2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide C21H19N5O3S 421.5 p-tolyl; 3-methoxyphenyl Unspecified (structural analog)
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C22H20ClN5O3S 469.94 4-chlorobenzyl; 4-methoxybenzyl Higher lipophilicity due to Cl
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide C18H15N5O3 373.35 Phenoxy; phenyl Enhanced H-bonding capacity

Key Observations :

  • Chlorine in ’s compound increases molecular weight and lipophilicity, which may reduce aqueous solubility .
  • Core Modifications: Compounds with benzothieno[3,2-e]triazolo-pyrimidine cores () exhibit bulkier structures, likely impacting membrane permeability compared to the triazolopyrazine core in the target compound.

Comparison :

  • and highlight the use of anhydrous solvents (e.g., 1,4-dioxane, acetone) and catalysts (ZnCl2) for thioether bond formation, aligning with the target compound’s synthetic pathway.
  • employs 2-chloroacetamide for phenoxyacetamide formation, contrasting with the thioacetamide linkage in the target compound .

Table 2: Bioactivity Profiles of Related Compounds

Compound Class Target/Activity Key Findings Reference
Triazolo[4,3-a]pyrazines DPP-IV inhibition 3-Trifluoromethyl-substituted analogs show anti-diabetic activity (IC50 ~50 nM)
Benzothieno-triazolo-pyrimidines Unspecified enzyme targets Structural bulk may limit bioavailability despite high synthetic yields (68–74%)
Phenoxyacetamides Antioxidant or anti-inflammatory activity Phenoxy groups enhance solubility but reduce membrane penetration

Key Insights :

  • The target compound’s 3,4-dimethoxyphenyl group may optimize DPP-IV binding compared to ’s trifluoromethyl analog, as methoxy groups provide balanced lipophilicity and hydrogen-bonding capacity.
  • Chlorinated analogs () may exhibit prolonged metabolic stability but risk hepatotoxicity due to halogenated byproducts .

Analytical and Dereplication Strategies

  • Molecular Networking : High-resolution MS/MS and cosine scoring () can cluster the target compound with analogs like those in and , aiding in rapid dereplication .
  • Fragmentation Patterns: The thioacetamide moiety produces characteristic fragments (e.g., m/z 121 for CH3O-C6H4-S-), distinguishing it from phenoxyacetamides .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazolopyrazine derivatives. Its intricate structure suggests significant biological potential, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Triazolopyrazine Core : A bicyclic structure known for diverse biological properties.
  • Methoxy Groups : These groups enhance lipophilicity and may influence receptor binding.
  • Sulfanyl Group : Known to participate in various biochemical interactions.

Chemical Formula

The molecular formula of this compound is C21H19N5O5C_{21}H_{19}N_{5}O_{5} with a molecular weight of approximately 421.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Recent studies indicate that derivatives related to this compound exhibit significant antitumor activity across various cancer cell lines. For instance:

  • In vitro Studies : Evaluated against 60 cancer cell lines (including leukemia, lung cancer, colon cancer) showed promising results in inhibiting cell growth. The assays utilized methods such as the sulforhodamine B assay for assessing cytotoxicity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar triazolopyrazine structures have demonstrated effectiveness against various pathogenic bacteria .

Case Studies

  • Antitumor Efficacy : A study conducted at the National Cancer Institute highlighted the antitumor efficacy of related triazolopyrazine derivatives against multiple cancer types. The findings indicated that modifications in the chemical structure (like substituting different radicals) could enhance activity against specific cancer cell lines .
  • Mechanistic Insights : Research has shown that triazole-based compounds can exhibit chemopreventive effects, potentially through the induction of apoptosis in malignant cells .

Data Tables

Biological ActivityObserved EffectReference
AntitumorSignificant cytotoxicity in multiple cancer lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes

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